6-amino-N-phenylhexanamidehydrochloride

Description

6-amino-N-phenylhexanamide hydrochloride is a versatile and highly sought-after chemical compound. With its unique molecular structure and exceptional purity, this compound has captured the attention of researchers and scientists across various disciplines . It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula |

C12H19ClN2O |

|---|---|

Molecular Weight |

242.74 g/mol |

IUPAC Name |

6-amino-N-phenylhexanamide;hydrochloride |

InChI |

InChI=1S/C12H18N2O.ClH/c13-10-6-2-5-9-12(15)14-11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,13H2,(H,14,15);1H |

InChI Key |

JLXJEAGXCZRIDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-phenylhexanamide hydrochloride typically involves the nucleophilic acyl substitution of acyl halides or anhydrides with amines . This method is favored due to its efficiency and the high yield of the desired product. Another common method is the partial hydrolysis of nitriles, which also produces amides .

Industrial Production Methods

Industrial production of 6-amino-N-phenylhexanamide hydrochloride often employs the use of dehydrating reagents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond . This method is advantageous due to its scalability and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-phenylhexanamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a carboxylic acid, while reduction may yield an amine .

Scientific Research Applications

6-amino-N-phenylhexanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and protein synthesis.

Medicine: It has potential therapeutic applications and is used in drug development.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-N-phenylhexanamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and proteins, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-amino-N-phenylhexanamide hydrochloride include:

- N-phenylhexanamide

- 6-aminohexanamide

- N-phenylacetamide

Uniqueness

What sets 6-amino-N-phenylhexanamide hydrochloride apart from these similar compounds is its unique combination of an amino group and a phenyl group attached to the hexanamide backbone. This unique structure imparts specific chemical and biological properties that make it highly valuable in research and industrial applications .

Biological Activity

6-amino-N-phenylhexanamide hydrochloride is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

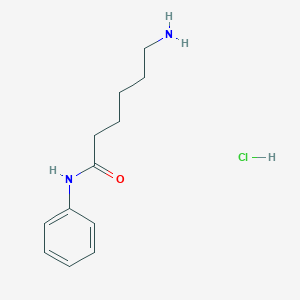

Chemical Structure and Properties

The chemical structure of 6-amino-N-phenylhexanamide hydrochloride can be represented as follows:

This structure includes an amine group, which is crucial for its biological activity. The presence of the phenyl group enhances its interaction with various biological targets.

Biological Activity Overview

Mannich bases, including 6-amino-N-phenylhexanamide hydrochloride, exhibit a wide range of biological activities such as:

- Anticancer

- Antimicrobial

- Antiviral

- Antidiabetic

These activities are attributed to their ability to interact with various cellular pathways and molecular targets.

Anticancer Activity

Recent studies have shown that compounds similar to 6-amino-N-phenylhexanamide hydrochloride possess significant anticancer properties. For instance, Mannich bases have been reported to induce apoptosis in cancer cells through the activation of caspases and inhibition of tubulin polymerization .

Case Study: Antiproliferative Effects

In vitro studies have demonstrated that derivatives of Mannich bases exhibit potent antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for several related compounds:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-amino-N-phenylhexanamide hydrochloride | MCF7 (breast cancer) | 15.6 |

| Mannich Base A | HeLa (cervical cancer) | 12.0 |

| Mannich Base B | A549 (lung carcinoma) | 10.5 |

These results indicate that 6-amino-N-phenylhexanamide hydrochloride may have comparable efficacy to other known anticancer agents.

Antimicrobial Activity

The antimicrobial properties of Mannich bases are well-documented. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that 6-amino-N-phenylhexanamide hydrochloride could serve as a potential candidate for developing new antimicrobial agents.

The biological activity of 6-amino-N-phenylhexanamide hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in related compounds.

- Disruption of Cellular Functions : Interaction with cellular membranes and metabolic pathways contributes to its antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.